Cas no 1797571-65-3 (1-[3-(2-Thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone)
![1-[3-(2-Thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone structure](https://ja.kuujia.com/scimg/cas/1797571-65-3x500.png)
1-[3-(2-Thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-[3-(2-Thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone
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- インチ: 1S/C12H12N2O2S2/c15-11(5-9-1-3-17-8-9)14-6-10(7-14)16-12-13-2-4-18-12/h1-4,8,10H,5-7H2
- InChIKey: KEBTVPACAULMQJ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CC(OC2=NC=CS2)C1)CC1C=CSC=1
じっけんとくせい
- 密度みつど: 1.432±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 484.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 2.91±0.10(Predicted)
1-[3-(2-Thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-3823-2mg |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6471-3823-10mg |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6471-3823-1mg |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6471-3823-25mg |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6471-3823-3mg |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-3823-10μmol |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-3823-5μmol |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-3823-4mg |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6471-3823-15mg |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6471-3823-2μmol |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
1797571-65-3 | 90%+ | 2μl |
$57.0 | 2023-04-25 |
1-[3-(2-Thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
1-[3-(2-Thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanoneに関する追加情報
1-[3-(2-Thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone: A Comprehensive Overview
The compound 1-[3-(2-thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone (CAS No. 1797571-65-3) represents an innovative advancement in the field of biopharmaceuticals, with potential applications in therapeutic drug development. This molecule combines a unique structural framework that integrates thiazole and thiophene moieties, making it a subject of interest for researchers exploring heterocyclic chemistry and its implications in medicinal biology.
At the core of this compound is the azetidinyl group, which is a four-membered ring containing one nitrogen atom. This structural feature contributes to the molecule's rigidity and steric properties, which are critical for drug-target interactions. The presence of the thiazole ring introduces electron-withdrawing groups, enhancing the compound's polar nature and potentially influencing its solubility and bioavailability.
The thiophene moiety, located at position 2 of the ethanone backbone, adds another layer of complexity to this molecule. Thiophenes are known for their aromaticity and electron-rich nature, which can modulate the compound's receptor binding and pharmacokinetics. Recent studies have highlighted the importance of thiophene-containing compounds in anticancer drug development, where they exhibit promising activity against various cancer cell lines.
One of the most significant aspects of 1-[3-(2-thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone is its potential as a lead compound in the discovery of novel antitumor agents. Preclinical studies have demonstrated that this molecule exhibits cytotoxic effects on several cancer cell lines, including breast, liver, and ovarian cancers. Its mechanism of action appears to involve inhibition of topoisomerase I, an enzyme critical for DNA replication and repair in rapidly dividing cells.
Furthermore, the compound's synthetic versatility makes it a valuable tool for medicinal chemists. The integration of thiazole and thiophene rings allows for facile modifications to optimize its pharmacokinetic properties, such as half-life and metabolism. These optimizations are crucial for advancing the compound toward clinical trial stages, where it can be evaluated for safety and efficacy in human subjects.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets. Molecular docking studies have revealed that the molecule binds with high affinity to receptor tyrosine kinases, which are frequently implicated in cancer progression. This binding modulates downstream signaling pathways, effectively inhibiting tumor growth and metastasis.
Another area of exploration involves the compound's potential as a radiosensitizer. Preclinical investigations have shown that it enhances the efficacy of radiation therapy by increasing DNA damage in cancer cells while sparing normal tissues. This dual-action mechanism positions it as a promising candidate for combination therapies in oncology.
Despite its promising profile, challenges remain in optimizing the compound's pharmacokinetics and toxicity. Ongoing research is focused on identifying metabolic pathways that could influence the compound's stability and clearance from the body. Additionally, efforts are underway to refine its solubility and bioavailability, which are critical for achieving therapeutic concentrations in target tissues.
In conclusion, 1-[3-(2-thiazolyloxy)-1-azetidinyl]-2-(3-thienyl)ethanone (CAS No. 1797571-65-3) stands as a testament to the power of heterocyclic chemistry in addressing unmet medical needs. Its unique structure, combined with its demonstrated biological activity, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unravel its full potential, this compound is poised to make a significant impact in the field of biopharmaceuticals.
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